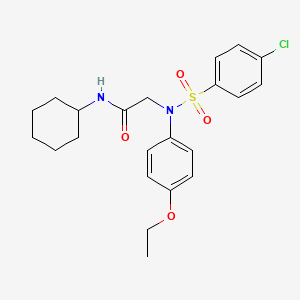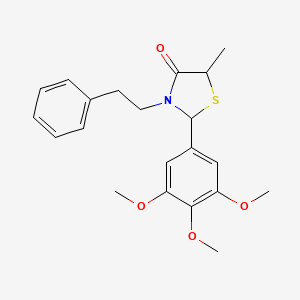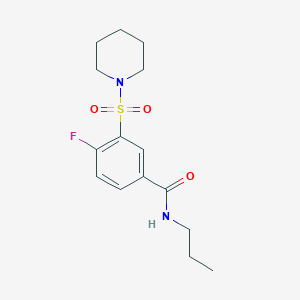
2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-cyclohexylacetamide is a complex organic compound that features a sulfonyl group, an ethoxy group, and a cyclohexylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-cyclohexylacetamide typically involves multiple steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with aniline to form N-(4-chlorophenyl)sulfonylaniline.
Ethoxylation: The N-(4-chlorophenyl)sulfonylaniline is then reacted with ethyl iodide in the presence of a base to introduce the ethoxy group, forming N-(4-chlorophenyl)sulfonyl-4-ethoxyaniline.
Acylation: The final step involves the reaction of N-(4-chlorophenyl)sulfonyl-4-ethoxyaniline with cyclohexylacetyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-cyclohexylacetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the sulfonyl group.
Reduction: Amino derivatives if a nitro group is present.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-cyclohexylacetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and functional groups.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential effects and applications in biology.
Mecanismo De Acción
The mechanism of action of 2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The sulfonyl and ethoxy groups may interact with enzymes or receptors, modulating their activity. The cyclohexylacetamide moiety could influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- **N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide
- **N-(2-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide
Uniqueness
2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-cyclohexylacetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the cyclohexylacetamide moiety, in particular, may enhance its binding affinity and specificity for certain molecular targets.
Propiedades
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-2-29-20-12-10-19(11-13-20)25(16-22(26)24-18-6-4-3-5-7-18)30(27,28)21-14-8-17(23)9-15-21/h8-15,18H,2-7,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQLAFCXVLHKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5024764.png)
amino]methyl}phenol](/img/structure/B5024772.png)
![3-(2-Fluoro-4,5-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5024778.png)
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024780.png)

![3-amino-1-(3-pyridinyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B5024807.png)
![5-(2-hydroxy-3-methylphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B5024809.png)
![N-(1,3-thiazol-2-yl)-3-[(thiophen-2-ylacetyl)amino]benzamide](/img/structure/B5024817.png)

![N-(2-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5024834.png)

![2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3-chlorophenyl)acetamide](/img/structure/B5024854.png)
![N-(tert-butyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5024855.png)
![2,4-dichloro-1-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5024863.png)
